molecular formula C11H14N4O B14276086 1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]- CAS No. 157469-53-9

1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-

Cat. No.: B14276086
CAS No.: 157469-53-9
M. Wt: 218.26 g/mol
InChI Key: GPXLFGOJNUIOEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes::

    Aromatic Amination:

    Industrial Production:

Chemical Reactions Analysis

1H-Pyrazole-4,5-diamine can undergo various reactions:

    Oxidation: It can be oxidized to form pyrazole-4,5-diamine derivatives.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.

    Common Reagents and Conditions:

    Major Products: Various substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-4,5-diamine finds applications in:

    Chemistry: As a building block for designing novel organic molecules.

    Biology: Potential bioactive compounds or ligands.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 1H-Pyrazole-4,5-diamine is unique due to its specific substitution pattern, similar compounds include:

Properties

CAS No.

157469-53-9

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazole-3,4-diamine

InChI

InChI=1S/C11H14N4O/c1-16-9-4-2-8(3-5-9)7-15-11(13)10(12)6-14-15/h2-6H,7,12-13H2,1H3

InChI Key

GPXLFGOJNUIOEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C=N2)N)N

Origin of Product

United States

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